molecular formula C16H18O5 B13971564 3,4,5-Tris(allyloxy)benzoic acid

3,4,5-Tris(allyloxy)benzoic acid

Cat. No.: B13971564
M. Wt: 290.31 g/mol
InChI Key: CBMBSONVQAMJNP-UHFFFAOYSA-N
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Description

3,4,5-Tris(allyloxy)benzoic acid is an organic compound characterized by the presence of three allyloxy groups attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-Tris(allyloxy)benzoic acid typically involves the esterification of 3,4,5-trihydroxybenzoic acid with allyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields, using continuous flow reactors, and employing industrial-scale purification techniques.

Chemical Reactions Analysis

Types of Reactions

3,4,5-Tris(allyloxy)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The allyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The benzoic acid moiety can be reduced to benzyl alcohol under suitable conditions.

    Substitution: The allyloxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of 3,4,5-tris(carboxy)benzoic acid.

    Reduction: Formation of 3,4,5-tris(allyloxy)benzyl alcohol.

    Substitution: Formation of 3,4,5-tris(substituted allyloxy)benzoic acid derivatives.

Scientific Research Applications

3,4,5-Tris(allyloxy)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of advanced materials, such as liquid crystals and dendrimers.

Mechanism of Action

The mechanism of action of 3,4,5-Tris(allyloxy)benzoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The allyloxy groups can enhance the compound’s ability to penetrate biological membranes, increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

    3,4,5-Tris(carboxymethoxy)benzoic acid: Similar structure but with carboxymethoxy groups instead of allyloxy groups.

    3,4,5-Tris(benzyloxy)benzoic acid: Contains benzyloxy groups, which may alter its reactivity and applications.

Uniqueness

3,4,5-Tris(allyloxy)benzoic acid is unique due to the presence of allyloxy groups, which provide distinct reactivity and potential for functionalization. This makes it a versatile compound for various synthetic and research applications.

Properties

Molecular Formula

C16H18O5

Molecular Weight

290.31 g/mol

IUPAC Name

3,4,5-tris(prop-2-enoxy)benzoic acid

InChI

InChI=1S/C16H18O5/c1-4-7-19-13-10-12(16(17)18)11-14(20-8-5-2)15(13)21-9-6-3/h4-6,10-11H,1-3,7-9H2,(H,17,18)

InChI Key

CBMBSONVQAMJNP-UHFFFAOYSA-N

Canonical SMILES

C=CCOC1=CC(=CC(=C1OCC=C)OCC=C)C(=O)O

Origin of Product

United States

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